molecular formula C9H10N4S B1331347 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine CAS No. 3922-47-2

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine

Cat. No.: B1331347
CAS No.: 3922-47-2
M. Wt: 206.27 g/mol
InChI Key: NQJATJCXKYZVEL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆):
    • δ 3.84 ppm (s, 2H, SCH₂Ph)
    • δ 7.21–7.32 ppm (m, 5H, aromatic protons)
    • δ 7.45 ppm (br. s, 1H, NH₂).
  • ¹³C NMR :
    • δ 42.07 ppm (SCH₂Ph)
    • δ 127.39–135.26 ppm (aromatic carbons)
    • δ 159.04 ppm (C=N of triazole).

Infrared (IR) Spectroscopy

  • NH stretches : 3199–3328 cm⁻¹ (broad, amine and triazole NH).
  • C=S stretch : 1080 cm⁻¹ (weak, thioether linkage).
  • C=N stretches : 1639–1663 cm⁻¹ (triazole ring).

Mass Spectrometry (MS)

  • Exact mass : 206.0626 g/mol (C₉H₁₀N₄S).
  • Fragmentation pattern:
    • Base peak at m/z 91 (benzyl cation, C₇H₇⁺)
    • Loss of NH₂ group (m/z 189).

Crystallographic Studies and Hydrogen-Bonding Networks

Single-crystal X-ray analysis (monoclinic, space group P2₁/c) confirms the molecular packing and intermolecular interactions.

Crystallographic Parameter Value
Unit cell volume 492.41 ų
Z 2
Density 1.407 g/cm³
R-factor 0.0653

Hydrogen-bonding interactions form infinite zigzag chains along the crystallographic a-axis:

  • N–H⋯N bonds : Between the amine group (N4–H) and triazole N3 (2.12 Å).
  • C–H⋯π interactions : Involving the benzyl group and adjacent triazole rings (3.45 Å).

Thermal ellipsoid analysis indicates anisotropic displacement, with higher mobility in the benzyl group compared to the rigid triazole core.

Tautomeric Behavior and Electronic Delocalization

The triazole ring exists in a dynamic equilibrium between 1H- and 4H- tautomeric forms, influenced by the electron-donating amine and electron-withdrawing benzylsulfanyl group.

  • 1H tautomer : Dominant in solution (NMR evidence), stabilized by intramolecular N–H⋯S hydrogen bonding.
  • 4H tautomer : Observed in solid state (X-ray), stabilized by lattice packing forces.

Electronic delocalization within the triazole ring is evidenced by:

  • Bond length alternation : Minimal variation (≤0.05 Å) in C–N and N–N bonds.
  • UV-Vis absorption : λₘₐₓ at 265 nm (π→π* transition of conjugated system).

Substituent effects:

  • The benzylsulfanyl group reduces ring electron density, confirmed by downfield shifts in ¹³C NMR.
  • The amine group enhances solubility in polar solvents via hydrogen bonding.

Properties

IUPAC Name

3-benzylsulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-8-11-9(13-12-8)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJATJCXKYZVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353217
Record name 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665536
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3922-47-2
Record name 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzylsulfanyl)-4H-1,2,4-triazol-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine typically involves the reaction of 3-amino-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions. The general reaction scheme is as follows:

3-amino-1,2,4-triazole+benzyl bromideK2CO3/EtOHThis compound\text{3-amino-1,2,4-triazole} + \text{benzyl bromide} \xrightarrow{\text{K}_2\text{CO}_3/\text{EtOH}} \text{this compound} 3-amino-1,2,4-triazole+benzyl bromideK2​CO3​/EtOH​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

    Reduction: The triazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Major Products

    Oxidation: Benzylsulfoxide or benzylsulfone derivatives.

    Substitution: Various substituted triazole derivatives.

    Reduction: Reduced triazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Properties :
    • Triazole derivatives are widely recognized for their antifungal activity. Preliminary studies suggest that 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine may exhibit similar properties, potentially making it useful in treating fungal infections.
  • Anticancer Potential :
    • The compound's structural similarity to other bioactive compounds indicates possible anticancer activity. Research has shown that related triazole compounds can inhibit Bcl-2, an anti-apoptotic protein involved in cancer cell survival . Further studies are needed to explore the specific mechanisms by which this compound may exert anticancer effects.
  • Interaction with Biological Targets :
    • Interaction studies have indicated that this compound may bind to enzymes or receptors related to antifungal activity. Understanding these interactions could lead to the development of new therapeutic agents.

Agricultural Applications

  • Herbicide Development :
    • Triazole derivatives have been explored for their herbicidal properties. The compound's structure suggests potential as a herbicide, particularly through its interaction with key enzymes involved in plant growth regulation .

Mechanism of Action

The mechanism of action of 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The benzylsulfanyl group can enhance the compound’s ability to penetrate cell membranes, while the triazole ring can interact with metal ions or other molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine with structurally related triazole derivatives:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Activities Structural Insights Reference
This compound C₉H₁₀N₄S -S-CH₂C₆H₅ (3), -NH₂ (5) Broad-spectrum fungicidal activity; used in agrochemical research. Dihedral angle: 81.05° (benzene vs. triazole ring) .
5-(2-Furyl)-4H-1,2,4-triazol-3-amine C₆H₆N₄O -2-furyl (5), -NH₂ (3) Potential herbicidal/antimicrobial activity. Smaller substituent (furyl) reduces steric hindrance.
3-[(4-Methylbenzyl)sulfanyl]-5-(3-pyridinyl)-4H-1,2,4-triazol-4-amine C₁₅H₁₅N₅S -S-CH₂C₆H₄CH₃ (3), -3-pyridinyl (5) Enhanced electronic effects due to pyridine ring; possible applications in medicinal chemistry. Pyridine ring introduces π-π stacking potential.
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine C₁₀H₉F₃N₄S -S-CH₂C₆H₄CF₃ (3), -NH₂ (5) Improved lipophilicity and metabolic stability due to CF₃ group. Electron-withdrawing CF₃ group alters reactivity.
3-(Methylsulfanyl)-1H-1,2,4-triazol-5-ylamine C₃H₆N₄S -S-CH₃ (3), -NH₂ (5) Simpler structure with lower molecular weight; moderate bioactivity. Reduced steric bulk compared to benzyl derivatives.

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The benzylsulfanyl group in the target compound enhances antifungal potency compared to smaller substituents (e.g., methylsulfanyl) .
  • Electron-withdrawing groups (e.g., CF₃ in ) improve lipophilicity and target binding, whereas pyridinyl substituents () may facilitate hydrogen bonding with biological targets.

Structural and Crystallographic Differences: The dihedral angle between the benzene and triazole rings (81.05° in the target compound) affects molecular conformation and crystal packing .

Synthetic Accessibility :

  • The target compound is synthesized via straightforward S-benzylation , whereas derivatives like those in require multi-step syntheses involving click chemistry or cross-coupling reactions.

Biological Performance :

  • This compound and its analogs (e.g., compound 8b in ) show superior fungicidal activity against Pyricularia oryzae compared to simpler triazoles, likely due to the benzyl group’s balance of hydrophobicity and steric bulk.

Biological Activity

3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine is a heterocyclic compound notable for its diverse biological activities. This compound features a triazole ring substituted with a benzylsulfanyl group and an amine group, which contribute to its pharmacological potential. The following sections will discuss its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:

3 amino 1 2 4 triazole+benzyl bromideK2CO3/EtOH3 Benzylsulfanyl 1H 1 2 4 triazol 5 ylamine\text{3 amino 1 2 4 triazole}+\text{benzyl bromide}\xrightarrow{\text{K}_2\text{CO}_3/\text{EtOH}}\text{3 Benzylsulfanyl 1H 1 2 4 triazol 5 ylamine}

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates activity against various bacterial strains and fungi. The compound's mechanism likely involves disruption of microbial cell wall synthesis or inhibition of essential enzymes.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus2016 µg/mL
Candida albicans1864 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies reveal that it can induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell proliferation.

Cancer Cell Line IC50 (µg/mL)
HeLa10
MCF-715
A54912

The biological activity of this compound can be attributed to its structural components:

  • Benzylsulfanyl Group : Enhances lipophilicity and membrane permeability.
  • Triazole Ring : Capable of chelating metal ions and interacting with biological targets such as enzymes and receptors.

The compound may inhibit enzymes involved in DNA synthesis or cell division in microorganisms and cancer cells.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria and fungi .

Evaluation of Anticancer Activity

In another research article from Pharmaceutical Biology, the anticancer effects were assessed using human cancer cell lines. The findings demonstrated that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner .

Q & A

Q. What are the established synthetic routes for 3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of thiourea derivatives with benzyl chloride. Key steps include:

  • Thiourea formation : Reacting benzyl mercaptan with cyanamide under acidic conditions.
  • Cyclization : Using ethanol/water mixtures at reflux (80–90°C) to form the triazole core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields ≥95% purity .
    Optimization strategies:
  • Adjust stoichiometry of benzyl chloride to reduce byproducts.
  • Monitor pH during cyclization to prevent decomposition.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 400–600 MHz instruments resolve aromatic protons (δ 7.2–7.4 ppm) and triazole NH2 (δ 5.8–6.2 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm purity (>95%) .
  • Mass spectrometry : HRMS (ESI+) shows [M+H]+ at m/z 235.0821 (calculated 235.0824) .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-term : Stable at 4°C in inert solvents (DMSO, ethanol) for 1–2 weeks.
  • Long-term : Store at –20°C under argon to prevent oxidation of the sulfanyl group .
  • Light sensitivity : Amber vials recommended to avoid photodegradation .

Advanced Research Questions

Q. What crystallographic insights exist for this compound, and how do they inform its reactivity?

  • Crystal structure : The triazole and benzene rings form an 81.05° dihedral angle, creating steric hindrance that impacts nucleophilic substitution .
  • Hydrogen bonding : N–H···N interactions (2.89 Å) stabilize zigzag molecular chains, influencing solubility and solid-state reactivity .
  • Refinement : SHELXL (via SHELX-2018) refines anisotropic displacement parameters (R-factor = 0.047) .

Q. How does structural modification of the benzyl or triazole groups affect biological activity?

  • Fungicidal activity : Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced activity against Pyricularia oryzae (rice blast). Compound 8h (EC₅₀ = 1.2 µM) outperforms the parent compound by 15-fold .
  • Mechanism : Sulfanyl groups enhance membrane permeability, while NH₂ participates in hydrogen bonding with fungal enzymes .

Q. How can contradictions in biological assay data be resolved?

  • Case example : Inconsistent antifungal results may arise from:
    • Solvent effects : DMSO concentrations >1% inhibit fungal growth, leading to false negatives.
    • pH dependency : Activity drops at pH >7 due to deprotonation of the NH₂ group .
  • Resolution : Standardize assay conditions (e.g., 0.5% DMSO, pH 6.5 buffer) and validate with in vivo models.

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Docking : AutoDock Vina predicts binding to fungal cytochrome P450 (ΔG = –8.2 kcal/mol) .
  • MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

Q. Are there alternative synthetic routes to avoid hazardous reagents?

  • Green chemistry approach : Replace benzyl chloride with benzyl alcohol via Mitsunobu reaction (DIAD, PPh₃). Yields drop slightly (65% vs. 80%) but reduce toxicity .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes (120°C, 300 W) .

Q. How does functionalization of the triazole ring impact electrochemical properties?

  • Cyclic voltammetry : The NH₂ group undergoes irreversible oxidation at +1.2 V (vs. Ag/AgCl), while sulfanyl groups show redox activity at –0.3 V. Substitution with electron donors (e.g., –OCH₃) shifts oxidation potentials by 0.15 V .

Q. What degradation pathways dominate under oxidative conditions?

  • Major pathway : Sulfanyl group oxidizes to sulfoxide (confirmed by LC-MS) .
  • Mitigation : Add antioxidants (e.g., BHT) at 0.1% w/v to extend half-life from 8 to 72 hours .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine
Reactant of Route 2
Reactant of Route 2
3-(Benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine

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